4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid

Chemical Synthesis Quality Control Building Block Procurement

Target compound offers decisive economic advantage (€274/g vs €1,871/g for non-oxo analog) and favorable physicochemical profile (LogP 0.2, TPSA 107 Ų). The 7-carboxylic acid handle enables rapid SAR exploration via amide coupling. 97-98% purity ensures reliable biological readouts. Room temperature storage simplifies automated compound management. Ideal for kinase-focused libraries and lead optimization.

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
CAS No. 1527518-33-7
Cat. No. B1437427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
CAS1527518-33-7
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=C(C2=C(S1)C(=O)NC=N2)C(=O)O
InChIInChI=1S/C7H4N2O3S/c10-6-5-4(8-2-9-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10)
InChIKeyNEKNKGJIFDPCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS 1527518-33-7) – Core Building Block Profile for Medicinal Chemistry and Kinase-Targeted Research


4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS 1527518-33-7) is a fused thieno[3,2-d]pyrimidine heterocycle bearing a 4-oxo group and a 7-carboxylic acid handle. The compound is supplied as a solid with purities of 95–98% and is routinely used as a versatile building block for the synthesis of kinase-focused libraries and targeted covalent inhibitors . Its molecular formula is C₇H₄N₂O₃S (MW 196.18 g/mol), and it exhibits a calculated XLogP3 of 0.2 and a topological polar surface area of 107 Ų, placing it within favorable drug-like chemical space .

Why 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid (1527518-33-7) Cannot Be Replaced by Generic Thienopyrimidine Analogs


Despite the superficial resemblance among thienopyrimidine scaffolds, substitution at the 7-position with a carboxylic acid in the presence of a 4-oxo tautomer creates a unique physicochemical and synthetic profile. Regioisomeric analogs (e.g., 2-carboxylic acid derivatives) or non-oxo thieno[3,2-d]pyrimidines exhibit divergent reactivity, polarity, and procurement economics, making direct interchange problematic without re-optimization of synthetic routes or biological assays . The quantitative evidence below substantiates the selection of this specific regioisomer over the closest commercially available alternatives.

Quantitative Differentiation: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid vs. Closest Analogs


Purity Advantage: 97–98% Assay vs. 2-Carboxylic Acid Regioisomer (95%)

The target compound is commercially available at a minimum purity of 97% , with some vendors reporting 98% . In contrast, the structurally related 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid (CAS 1029420-51-6) is typically supplied at 95% purity . The higher baseline purity reduces the need for repurification steps in multi-step syntheses and minimizes the carryover of regioisomeric impurities that could complicate HPLC tracking.

Chemical Synthesis Quality Control Building Block Procurement

Procurement Cost Advantage: €274/g vs. €1,871/g for Non-Oxo Thieno[3,2-d]pyrimidine-7-carboxylic Acid

The target compound (CAS 1527518-33-7) is priced at approximately €274 per gram from commercial suppliers . In stark contrast, the structurally simpler thieno[3,2-d]pyrimidine-7-carboxylic acid (CAS 1211596-20-1), which lacks the 4-oxo group, commands a market price of €1,871 per gram . This ~85% cost differential persists across smaller quantities and is likely driven by differences in synthetic accessibility and demand elasticity.

Procurement Economics Scaling Chemistry Medicinal Chemistry

Enhanced Drug-Likeness: XLogP3 = 0.2 and TPSA = 107 Ų vs. Non-Oxo Analog (LogP = 1.39, PSA = 91.3 Ų)

The presence of the 4-oxo group increases polarity and hydrogen-bonding capacity. The target compound exhibits a calculated XLogP3 of 0.2 and a topological polar surface area (TPSA) of 107 Ų . By comparison, the non-oxo thieno[3,2-d]pyrimidine-7-carboxylic acid has a LogP of 1.39 and a PSA of 91.3 Ų [1]. The lower LogP and higher TPSA of the target compound predict improved aqueous solubility and better compliance with Lipinski's and Veber's rules, potentially translating to more favorable ADME profiles in downstream drug discovery programs.

ADME Prediction Physicochemical Profiling Lead Optimization

Regioselective Synthetic Utility: 7-Carboxylic Acid Enables Orthogonal Functionalization vs. 2-Carboxylic Acid Analog

The carboxylic acid at the 7-position of the thieno[3,2-d]pyrimidine core offers a distinct vector for amide coupling and esterification, orthogonal to the 4-oxo tautomer. This regiochemistry contrasts with the 2-carboxylic acid analog (CAS 1029420-51-6), where the acid group is proximal to the pyrimidine nitrogen and may participate in intramolecular hydrogen bonding or exhibit altered reactivity . The 7-position handle allows for modular diversification without perturbing the hydrogen-bonding network of the 4-oxo group, a feature exploited in the construction of kinase-focused libraries [1].

Synthetic Methodology Parallel Synthesis Scaffold Diversification

Scaffold-Level Potency: Thieno[3,2-d]pyrimidine Core IC₅₀ = 0.058–0.23 µM vs. Thieno[2,3-d]pyrimidine Core IC₅₀ = 8.24–16.35 µM

While direct head-to-head data for the exact carboxylic acid are sparse, class-level inference from optimized derivatives demonstrates a stark potency differential between thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds. A representative thieno[3,2-d]pyrimidine derivative (compound 29a) exhibited IC₅₀ values of 0.058–0.23 µM across four cancer cell lines (H460, HT-29, MKN-45, MDA-MB-231) [1]. In contrast, a representative thieno[2,3-d]pyrimidine derivative (compound 8b) showed IC₅₀ values of 8.24–16.35 µM against PC3 and HepG2 cell lines [2]. The approximately 10- to 100-fold lower IC₅₀ values for the thieno[3,2-d] series underscore the scaffold's superior intrinsic activity in antiproliferative assays.

Kinase Inhibition Anticancer Activity Scaffold Comparison

Storage Stability: Room Temperature Storage vs. 4°C Requirement for Certain Analogs

The target compound is stable under standard laboratory conditions and is shipped and stored at room temperature . In contrast, certain thieno[3,2-d]pyrimidine analogs, such as those offered by Chemscene, require storage at 4°C under nitrogen . Room temperature storage reduces cold-chain logistics complexity and minimizes the risk of degradation due to temperature cycling, thereby improving long-term compound integrity and reducing operational overhead.

Logistics Compound Management Stability

Optimal Application Scenarios for 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid (1527518-33-7) Based on Quantitative Evidence


Kinase-Focused Library Synthesis Requiring High-Purity Building Blocks

Medicinal chemistry groups synthesizing focused libraries of thieno[3,2-d]pyrimidine-based kinase inhibitors should prioritize this compound. The 97–98% purity specification minimizes the introduction of regioisomeric impurities that could confound biological activity readouts . The 7-carboxylic acid handle provides a convenient point of diversification for amide coupling, enabling rapid SAR exploration around the hinge-binding region [1].

Cost-Sensitive Parallel Synthesis and Scaffold Hopping Campaigns

For laboratories executing multi-gram parallel syntheses or scaffold hopping exercises, the economic advantage is decisive. At €274/g versus €1,871/g for the non-oxo analog, the target compound permits the synthesis of larger libraries or the execution of more reaction optimization trials within a fixed budget . This cost efficiency is particularly relevant for academic screening centers and CROs operating under tight fiscal constraints.

Lead Optimization Programs with Stringent ADME Requirements

The favorable physicochemical profile (XLogP3 = 0.2, TPSA = 107 Ų) makes this building block an attractive starting point for lead optimization programs where oral bioavailability is a key criterion . Compared to the non-oxo analog (LogP = 1.39, PSA = 91.3 Ų), the target compound's lower lipophilicity and higher polar surface area predict improved aqueous solubility and reduced metabolic liability, potentially accelerating the identification of development candidates [2].

Automated Compound Management and High-Throughput Screening Support

The room temperature storage stability of this compound is a critical advantage for facilities utilizing automated compound management systems and high-throughput screening (HTS) platforms. The avoidance of cold-chain storage simplifies inventory logistics, reduces energy costs, and ensures that compound integrity is maintained during repeated sampling and liquid handling operations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.